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Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773 Get Quote

For: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the predicted and expected

spectroscopic data for Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4). Due to the

limited availability of public experimental spectra for this specific isomer, this document focuses

on predicted data and generalized experimental protocols to aid researchers in its synthesis

and characterization.

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the molecular formula

C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] It features a benzoate structure with an

amino group at the 3-position and a bromine atom at the 2-position, making it a potentially

valuable intermediate in the synthesis of more complex molecules.

Summary of Spectroscopic Data
The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry for Methyl 3-amino-2-bromobenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.4 Triplet 1H Aromatic H (H5)

~6.8-7.0 Doublet 1H Aromatic H (H4)

~6.6-6.8 Doublet 1H Aromatic H (H6)

~4.0 (broad) Singlet 2H -NH₂

~3.9 Singlet 3H -OCH₃

Note: This data is

predicted and may

vary from

experimental results.

Chemical shifts for

aromatic protons are

estimations based on

substituent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~167 C=O (Ester)

~148 C-NH₂

~132 Aromatic C-H

~120 Aromatic C-H

~118 Aromatic C-H

~115 C-Br

~110 C-COOCH₃

~52 -OCH₃

Note: This data is predicted and may vary from

experimental results.

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium N-H stretch (amine)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (methyl)

~1720 Strong C=O stretch (ester)

~1600, ~1470 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

~1100 Medium C-N stretch (amine)

~750 Strong C-Br stretch

Note: These are expected

absorption ranges based on

the functional groups present.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Expected Mass Spectrometry (MS) Data

m/z Ratio Relative Intensity (%) Assignment

229/231 High
[M]⁺˙ (Molecular ion peak with

Br isotopes)

198/200 Medium [M - OCH₃]⁺

170/172 Medium [M - COOCH₃]⁺

119 Medium to High
[M - Br - CO]⁺ or other

fragmentation pathways

Note: The presence of bromine

will result in a characteristic

M/M+2 isotopic pattern with an

approximate 1:1 ratio.

Experimental Protocols
Detailed methodologies for acquiring spectroscopic data for a solid organic compound like

Methyl 3-amino-2-bromobenzoate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, weigh approximately 5-10 mg of the solid sample.

For ¹³C NMR, weigh approximately 20-30 mg of the sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

¹H NMR:
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Pulse Program: Standard single-pulse experiment.

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled experiment.

Spectral Width: ~240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition (FTIR Spectrometer):

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g.,

methanol, acetonitrile).

For direct infusion, dilute the sample solution to a final concentration of 1-10 µg/mL.

Data Acquisition (e.g., Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500 amu).

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the

molecular ion [M]⁺˙.

Data Analysis:

Identify the molecular ion peak(s), paying attention to the isotopic pattern for bromine.

Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Experimental Workflow Visualization
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The following diagram illustrates a generalized workflow for the synthesis and spectroscopic

characterization of a chemical compound like Methyl 3-amino-2-bromobenzoate.

General Workflow for Spectroscopic Characterization

Chemical Synthesis

Purification
(e.g., Chromatography, Recrystallization)

Sample Preparation for Analysis

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Final Report

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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